5-Ethyl-2-methylphenyl 2-methoxybenzoate is an organic compound characterized by its complex structure, which includes an ethyl group, a methyl group, and a methoxy group attached to a phenyl ring. This compound belongs to the class of benzoates, which are esters derived from benzoic acid. Its unique functional groups contribute to its reactivity and potential applications in various fields, including pharmaceuticals and materials science.
The compound can be synthesized through various chemical methods, primarily involving esterification reactions. It is not commonly found in nature but can be produced in laboratory settings or industrial processes.
5-Ethyl-2-methylphenyl 2-methoxybenzoate is classified under:
The synthesis of 5-ethyl-2-methylphenyl 2-methoxybenzoate can be achieved through several methodologies:
The synthetic routes often require careful control of reaction conditions such as temperature, pressure, and concentration to optimize yield and purity. In industrial settings, continuous flow processes may be employed to enhance efficiency.
The molecular formula for 5-ethyl-2-methylphenyl 2-methoxybenzoate is C11H14O3. Its structure includes:
Property | Value |
---|---|
Molecular Formula | C11H14O3 |
Molecular Weight | 194.23 g/mol |
IUPAC Name | 5-Ethyl-2-methylphenyl 2-methoxybenzoate |
InChI | InChI=1S/C11H14O3/c1-4-8-5-6-10(13-2)9(7-8)11(12)14-3/h5-7H,4H2,1-3H3 |
Canonical SMILES | CCC1=CC(=C(C=C1)OC)C(=O)OC |
5-Ethyl-2-methylphenyl 2-methoxybenzoate can undergo several types of chemical reactions:
The choice of reagents and conditions significantly influences the outcome of these reactions. For instance, oxidation reactions typically require controlled conditions to prevent overoxidation.
The mechanism of action for 5-ethyl-2-methylphenyl 2-methoxybenzoate involves its interaction with various biological targets due to its structural features. The presence of multiple functional groups allows it to engage in hydrogen bonding and hydrophobic interactions, which can affect its biological activity.
While specific data on its biological mechanism may not be widely documented, compounds with similar structures often exhibit activity through modulation of enzyme functions or receptor interactions.
5-Ethyl-2-methylphenyl 2-methoxybenzoate exhibits standard physical properties typical for organic compounds:
Key chemical properties include:
5-Ethyl-2-methylphenyl 2-methoxybenzoate has potential applications in various scientific fields:
CAS No.: 133978-15-1
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.:
CAS No.: 7161-35-5